molecular formula C13H20N2OS2 B2384286 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 1448063-55-5

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No.: B2384286
CAS No.: 1448063-55-5
M. Wt: 284.44
InChI Key: DWBGSEHATHWNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H20N2OS2 and its molecular weight is 284.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone, also referred to as AM411, is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound primarily acts as a long-acting agonist for the cannabinoid receptor CB1, which is implicated in various physiological processes such as pain modulation, appetite control, and neuroprotection.

Chemical Structure and Properties

The molecular formula for AM411 is C14H22N2OS2C_{14}H_{22}N_2OS_2, with a molecular weight of approximately 298.46 g/mol. The structure consists of a thiazepane ring fused with a thiophene moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC14H22N2OS2
Molecular Weight298.46 g/mol
CAS Number1448132-77-1

AM411 functions primarily as a CB1 receptor agonist. Activation of CB1 receptors has been linked to the modulation of neurotransmitter release, which can influence pain perception and appetite. Chronic administration of AM411 in animal models has demonstrated significant tolerance development, indicating complex interactions within the endocannabinoid system.

Pharmacological Effects

Research indicates that AM411 exhibits a range of biological activities:

  • Analgesic Properties : Studies have shown that AM411 can reduce pain responses in animal models, suggesting its potential utility in pain management.
  • Appetite Stimulation : As a CB1 agonist, it may enhance appetite, which could be beneficial for conditions like cachexia or anorexia.
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to AM411 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of AM411:

  • Tolerance Development : In a study involving squirrel monkeys, chronic treatment with AM411 resulted in significant tolerance to its effects, highlighting the need for further investigation into its long-term use and safety profile.
  • Cell-Based Studies : In vitro experiments have demonstrated that AM411 can modulate cellular pathways involved in inflammation and oxidative stress, suggesting potential applications in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the efficacy of AM411, it is useful to compare it with other cannabinoid receptor agonists:

CompoundCB1 Agonist ActivityTolerance DevelopmentAnalgesic Effect
AM411HighSignificantYes
Compound AModerateLowYes
Compound BHighModerateNo

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBGSEHATHWNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.